2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13466920
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO2 |
|---|---|
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
| Standard InChI Key | GWLBVPAKNFVYLA-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a five-membered pyrrolidine ring with a chloromethyl (-CH₂Cl) group at the 2-position and a benzyl ester (-COOCH₂C₆H₅) at the 1-position. This configuration imparts distinct electronic and steric properties:
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Pyrrolidine Ring: The saturated nitrogen-containing ring contributes to conformational flexibility and hydrogen-bonding potential.
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Chloromethyl Group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
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Benzyl Ester: Improves solubility in organic solvents and stabilizes the carboxylic acid moiety against premature hydrolysis.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClNO₂ |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate |
| CAS Number | Not explicitly listed in sources |
| SMILES | C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 |
| InChI Key | YWMTYWDGXMOXFT-UHFFFAOYSA-N |
Synthesis Methodologies
Chlorination of Pyrrolidine Derivatives
A primary route involves the chlorination of 2-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester using thionyl chloride (SOCl₂) or chloromethyl chloroformate. The reaction proceeds under anhydrous conditions in dichloromethane, with triethylamine as a base to neutralize HCl byproducts. Typical yields range from 65–80%, depending on stoichiometry and temperature control.
Continuous Flow Reactor Optimization
Recent advancements employ continuous flow reactors to enhance reaction efficiency. For example, a mixture of pyrrolidine-1-carboxylic acid benzyl ester and N-chlorosuccinimide (NCS) in acetonitrile achieves 90% conversion at 50°C with a residence time of 15 minutes. This method minimizes side reactions, such as over-chlorination or ring opening.
Chemical Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes facile substitution with nucleophiles like amines, thiols, and alkoxides. For instance, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields 2-azidomethyl-pyrrolidine-1-carboxylic acid benzyl ester, a precursor for Staudinger ligation in peptide synthesis.
Table 2: Representative Substitution Reactions
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| NaN₃ | 2-Azidomethyl derivative | DMF, 60°C, 12h | 75 |
| KSCN | 2-Thiocyanatomethyl derivative | Acetone, reflux, 6h | 68 |
| NH₃ | 2-Aminomethyl derivative | EtOH, 25°C, 24h | 52 |
Catalytic Hydrogenation
The benzyl ester group is selectively cleaved under hydrogenation conditions (H₂, Pd/C) to yield 2-chloromethyl-pyrrolidine-1-carboxylic acid, a key intermediate for prodrug development . This reaction exemplifies the compound’s utility in protecting-group strategies.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The chloromethyl group enables covalent modification of enzyme active sites. In vitro studies suggest inhibition of cysteine proteases via alkylation of catalytic cysteine residues, with IC₅₀ values in the low micromolar range. This reactivity parallels bromo derivatives but with slower kinetics due to chlorine’s lower electrophilicity.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a building block for analgesics and antivirals. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling yields biaryl derivatives with enhanced blood-brain barrier permeability .
Polymer Chemistry
Incorporation into polyamides via step-growth polymerization produces materials with tunable thermal stability (Tg = 120–150°C), suitable for high-performance coatings.
Comparative Analysis with Analogous Compounds
Halogen-Substituted Derivatives
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Bromo Analog: 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits faster substitution kinetics but lower thermal stability.
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Iodo Analog: Higher reactivity in Sonogashira couplings but prone to light-induced decomposition.
Table 3: Reactivity Comparison
| Property | Chloro Derivative | Bromo Derivative |
|---|---|---|
| SN2 Rate (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | 4.7 × 10⁻³ |
| Thermal Stability (°C) | 180 | 160 |
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